tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the 4-bromophenyl group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with a 4-bromophenyl group, often using bromination reactions.
Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions, where the cyclopropyl compound reacts with tert-butyl isocyanate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the bromophenyl group.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include cyclopropyl ketones or bromophenyl ketones.
Reduction: Products may include phenyl-substituted cyclopropyl carbamates.
Substitution: Products may include azido or cyano derivatives of the original compound.
Scientific Research Applications
tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate: Similar structure but lacks the bromine atom.
tert-Butyl ((1R,2S)-2-(4-chlorophenyl)cyclopropyl)carbamate: Similar structure with a chlorine atom instead of bromine.
tert-Butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-bromophenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYDSIJHMSGNKM-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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